
Voxelotor
Overview
Description
Voxelotor is a novel therapeutic compound used primarily for the treatment of sickle cell disease. It functions as a hemoglobin S polymerization inhibitor, which helps prevent the painful and sometimes lethal vaso-occlusive crises associated with sickle cell disease . This compound is particularly significant as it represents a new class of treatment for this genetic blood disorder.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Voxelotor involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in patents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards. The production process is designed to be scalable and cost-effective, ensuring that the drug can be produced in sufficient quantities to meet clinical demand .
Chemical Reactions Analysis
Types of Reactions: Voxelotor undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
HOPE Trial
The pivotal Phase 3 HOPE trial demonstrated voxelotor's efficacy in increasing hemoglobin levels in patients aged 12 years and older with SCD. Key findings include:
- Efficacy : 89% of patients treated with this compound achieved a hemoglobin increase of more than 1 g/dL compared to 25% in the placebo group at any time up to Week 72 .
- Safety Profile : The safety profile remained consistent over extended periods, with no new safety signals identified through a combined treatment duration of up to 240 weeks .
Real-World Effectiveness
A multicenter retrospective study (RETRO) provided insights into this compound's effectiveness in real-world settings. Key outcomes included:
- Hemoglobin Improvement : An average increase in hemoglobin levels by 1.3 g/dL was observed after a mean treatment duration of 47 weeks .
- Reduction in Vaso-Occlusive Crises : A decrease in mean vaso-occlusive crisis frequency by 23% was reported, alongside significant reductions in hospitalization rates and lengths of stay .
Study on Cerebral Blood Flow
A recent study evaluated this compound's influence on cerebral blood flow and neurocognitive function in adolescents and adults with SCD. Findings indicated:
- Improved Oxygenation : this compound significantly decreased oxygen extraction fraction and cerebral blood flow towards levels seen in healthy controls, suggesting potential benefits for brain health .
- Neurocognitive Impact : The study aimed to assess how improved anemia from this compound treatment could enhance cognitive functions over time .
Data Tables
Study/Trial | Population | Dosage | Key Findings |
---|---|---|---|
HOPE Trial | Adults ≥12 years with SCD | 1500 mg daily | 89% achieved Hb increase >1 g/dL; safety consistent over long-term |
RETRO Study | Patients with SCD | Variable | Mean Hb increase of 1.3 g/dL; VOC frequency decreased by 23% |
Cerebral Blood Flow Study | Adolescents & Adults with SCD | Standard dosing | Decreased OEF and cerebral blood flow towards normal levels |
Mechanism of Action
Voxelotor works by binding to hemoglobin and increasing its affinity for oxygen. This prevents the polymerization of hemoglobin S, which is responsible for the sickling of red blood cells in sickle cell disease. By stabilizing the oxygenated form of hemoglobin, this compound reduces the occurrence of vaso-occlusive crises and improves overall red blood cell function .
Comparison with Similar Compounds
Hydroxyurea: Increases fetal hemoglobin levels, reducing sickling.
L-glutamine: Reduces oxidative stress in red blood cells.
Crizanlizumab: Inhibits adhesion of sickled red blood cells to blood vessel walls.
Uniqueness of Voxelotor: this compound is unique in its mechanism of action as it directly inhibits hemoglobin S polymerization by increasing hemoglobin’s affinity for oxygen. This sets it apart from other treatments that primarily focus on symptom management rather than addressing the underlying cause of sickle cell disease .
Biological Activity
Voxelotor, a novel therapeutic agent developed for the treatment of sickle cell disease (SCD), functions primarily as a hemoglobin (Hb) modulator. Its mechanism involves increasing the affinity of hemoglobin for oxygen, which subsequently reduces hemoglobin polymerization and the sickling of red blood cells. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and real-world data.
This compound acts by forming a reversible covalent bond with the N-terminal valine of the α-chain of hemoglobin. This interaction stabilizes the R-state of hemoglobin, enhancing its oxygen affinity and preventing the polymerization that leads to sickling in SCD patients. The drug effectively alters the kinetics of gelation, which is crucial in initiating the pathophysiological processes associated with SCD .
Key Findings from Clinical Trials
- Pharmacokinetics :
-
Pharmacodynamics :
- Treatment with this compound results in a concentration-dependent left-shift of oxygen equilibrium curves, demonstrating increased oxygen affinity .
- In clinical trials, patients receiving this compound (1500 mg) showed significant increases in hemoglobin levels compared to placebo, with 89% achieving more than a 1 g/dL increase at Week 72 .
HOPE Trial Results
The phase 3 HOPE trial provided critical insights into this compound's efficacy:
- Patient Demographics : Included patients aged 12 years and older.
- Outcomes :
- Hemoglobin Increase : A substantial proportion (51.1%) of patients treated with this compound achieved significant increases in Hb levels after 24 weeks compared to only 6.5% in the placebo group (p < 0.001) .
- Reduction in Hemolysis Markers : Significant reductions were noted in indirect bilirubin levels, reticulocyte percentages, and lactate dehydrogenase levels .
Real-World Evidence
The PROSPECT registry has been instrumental in gathering real-world data on this compound's safety and efficacy:
- Patient Cohort : Initial findings from 66 patients revealed an average peak Hb increase of 1.3 g/dL following treatment for an average duration of 47 weeks .
- Safety Profile : Adverse events were primarily mild to moderate, with common occurrences including diarrhea, headache, and nausea .
Case Studies
A notable case study highlighted the impact of this compound on a patient with SCD and stage IV chronic kidney disease:
- Treatment Regimen : The patient was administered a daily dose of 1500 mg.
- Outcomes : There was a marked decrease in blood transfusion requirements and improvement in pain management, alongside stable kidney function over six months .
Summary Table of Clinical Outcomes
Study/Trial | Patient Group | Hb Increase (%) | Reduction in Hemolysis Markers | Adverse Events (%) |
---|---|---|---|---|
HOPE Trial | ≥12 years old | 51.1% | Significant reductions | ~30% |
PROSPECT Registry | Varied age groups | Average 1.3 g/dL | Notable reductions | ~30% |
Case Study | Stage IV CKD patient | Subjective decrease in pain | Stable kidney function | Mild to moderate |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of voxelotor in inhibiting sickle hemoglobin polymerization, and how is this validated experimentally?
this compound binds to hemoglobin (Hb) to stabilize its oxygenated state, reducing HbS polymerization and erythrocyte sickling. Experimental validation includes:
- Kinetic assays : Measuring Hb-oxygen affinity via oxygen equilibrium curves .
- In vitro sickling assays : Observing red blood cell (RBC) morphology under hypoxic conditions using microscopy or flow cytometry .
- Nonclinical studies : Demonstrating dose-dependent inhibition of sickling in transgenic mouse models .
Methodological Note: Ensure assay conditions (e.g., oxygen tension, Hb concentration) mimic physiological parameters to avoid artifacts.
Q. How are clinical trials for this compound designed to assess efficacy in sickle cell disease (SCD)?
Key trial design elements include:
- Primary endpoints : Hemoglobin (Hb) level changes (e.g., ≥1 g/dL increase in the HOPE trial) .
- Secondary endpoints : Reduction in hemolysis markers (e.g., lactate dehydrogenase, reticulocyte count) and frequency of vaso-occlusive crises (VOCs) .
- Population stratification : Inclusion of pediatric vs. adult cohorts and baseline Hb levels to account for variability in treatment response .
Methodological Note: Use randomized, placebo-controlled designs with blinded adjudication of endpoints to minimize bias .
Q. What biomarkers are used to evaluate this compound’s pharmacodynamic effects in preclinical and clinical studies?
- Direct biomarkers : Hb-oxygen affinity (p50 values) and Hb occupancy by this compound via mass spectrometry .
- Indirect biomarkers : Hemolytic markers (LDH, haptoglobin), RBC half-life, and percent fetal Hb (HbF) .
Methodological Note: Combine multiple biomarkers to capture both mechanistic and clinical outcomes, as Hb increases alone may not fully predict clinical benefit .
Advanced Research Questions
Q. How can conflicting data on this compound’s impact on VOC frequency be reconciled across trials?
- Trial duration : Short-term trials (e.g., HOPE: 72 weeks) may not capture long-term VOC trends. Extended follow-up (e.g., PROSPECT registry: 5 years) is critical .
- Baseline heterogeneity : Differences in patient adherence, hydroxyurea use, and SCD genotype affect VOC outcomes. Stratified subgroup analyses are recommended .
- Endpoint definitions : Variability in VOC criteria (e.g., pain severity thresholds) across studies necessitates standardization .
Methodological Note: Use mixed-effects regression models to adjust for confounding variables in longitudinal datasets .
Q. What experimental models best recapitulate this compound’s in vivo effects for translational research?
- Transgenic murine models : Sickle cell mice (e.g., Townes model) for acute sickling and organ damage studies .
- Microfluidic devices : Simulating vascular occlusion under controlled shear stress and oxygen gradients .
- Ex vivo RBC studies : Testing this compound’s effects on RBC deformability via ektacytometry .
Methodological Note: Validate findings across multiple models to address species-specific limitations (e.g., murine vs. human Hb kinetics) .
Q. How can real-world evidence (RWE) from registries like PROSPECT address gaps in randomized controlled trial (RCT) data?
- Long-term safety : Detect rare adverse events (e.g., hepatotoxicity) through continuous pharmacovigilance .
- Adherence patterns : Analyze prescription refill data and patient-reported outcomes to identify barriers to sustained use .
- Comparative effectiveness : Compare this compound with other disease-modifying therapies (e.g., crizanlizumab) using propensity score matching .
Methodological Note: Apply causal inference frameworks to mitigate RWE’s inherent selection bias .
Q. What computational approaches predict the public health impact of this compound in SCD populations?
- Markov models : Simulate disease progression and complications (e.g., stroke, chronic kidney disease) under varying this compound uptake scenarios .
- Cost-effectiveness analyses : Incorporate Hb response rates, drug costs, and quality-adjusted life years (QALYs) to guide policy .
- Sensitivity analyses : Identify key drivers (e.g., treatment adherence, Hb thresholds) using Monte Carlo simulations .
Methodological Note: Validate models against real-world registry data (e.g., PROSPECT) to improve predictive accuracy .
Q. Methodological Considerations
Q. How should researchers design studies to assess this compound’s synergies with other SCD therapies (e.g., hydroxyurea)?
- Factorial designs : Test this compound + hydroxyurea vs. monotherapy arms to evaluate additive/synergistic effects .
- Biomarker integration : Measure combined impacts on HbF, nitric oxide bioavailability, and RBC hydration .
- Safety monitoring : Track myelosuppression (hydroxyurea) and hepatic metabolism (this compound) interactions .
Q. What statistical methods are optimal for analyzing this compound’s heterogeneous treatment effects?
- Machine learning : Cluster patients by baseline characteristics (e.g., Hb, VOC history) to predict responders .
- Bayesian hierarchical models : Account for multi-center trial variability and missing data .
- Time-to-event analyses : Use Cox proportional hazards models for VOC-free survival .
Properties
IUPAC Name |
2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCVZAQENIZVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027954 | |
Record name | Voxelotor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
539.2±50.0 | |
Record name | Voxelotor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
insoluble in water | |
Record name | Voxelotor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Deoxygenated sickle hemoglobin (HbS) polymerization is the causal factor for sickle cell disease. The genetic mutation associated with this disease leads to the formation of abnormal, sickle shaped red blood cells that aggregate and block blood vessels throughout the body, causing vaso-occlusive crises. Voxelotor binds irreversibly with the N‐terminal valine of the α‐chain of hemoglobin, leading to an allosteric modification of Hb20, which increases the affinity for oxygen. Oxygenated HbS does not polymerize. By directly blocking HbS polymerization, voxelotor can successfully treat sickle cell disease by preventing the formation of abnormally shaped cells, which eventually cause lack of oxygenation and blood flow to organs. | |
Record name | Voxelotor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1446321-46-5 | |
Record name | 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446321-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Voxelotor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446321465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voxelotor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voxelotor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOXELOTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO554A4Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
80-82 | |
Record name | Voxelotor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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